molecular formula C20H14Cl2N2O3 B5026207 3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide

3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide

Cat. No. B5026207
M. Wt: 401.2 g/mol
InChI Key: CGLLSSLOFSQTCJ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide, also known as DPH, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of key enzymes involved in various biological processes. In addition, this compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial, fungal, and viral pathogens. In addition, this compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, this compound has been shown to have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide in lab experiments is its significant biological activity. It has been found to exhibit significant antibacterial, antifungal, and antiviral activity. In addition, this compound has also been shown to have potential applications in cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide. One potential area of research is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, additional studies are needed to determine the potential applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide involves the reaction of 3,5-dichloro-4-hydroxybenzohydrazide with 3-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

3,5-dichloro-4-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant antibacterial, antifungal, and antiviral activity. In addition, this compound has also been shown to have potential applications in cancer research. It has been found to exhibit significant cytotoxic activity against a range of cancer cell lines.

properties

IUPAC Name

3,5-dichloro-4-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3/c21-17-10-14(11-18(22)19(17)25)20(26)24-23-12-13-5-4-8-16(9-13)27-15-6-2-1-3-7-15/h1-12,25H,(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLLSSLOFSQTCJ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=C(C(=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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